molecular formula C17H19NO3 B11843910 N-(Naphthalene-1-carbonyl)-L-leucine CAS No. 215301-32-9

N-(Naphthalene-1-carbonyl)-L-leucine

Cat. No.: B11843910
CAS No.: 215301-32-9
M. Wt: 285.34 g/mol
InChI Key: LMUBPGYTWCKALM-HNNXBMFYSA-N
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Description

(S)-2-(1-Naphthamido)-4-methylpentanoic acid is an organic compound with a molecular formula of C17H19NO3 It is characterized by the presence of a naphthamido group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Naphthamido)-4-methylpentanoic acid typically involves the reaction of 1-naphthylamine with a suitable carboxylic acid derivative. One common method is the amidation reaction, where 1-naphthylamine reacts with 4-methylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of (S)-2-(1-Naphthamido)-4-methylpentanoic acid may involve large-scale amidation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Purification steps, including recrystallization and chromatography, are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Naphthamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthamido group can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The naphthamido group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthamido derivatives.

Scientific Research Applications

(S)-2-(1-Naphthamido)-4-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-Naphthamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. The naphthamido group can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-Naphthamido)hexanoic acid
  • N,N-Dimethyl-1-naphthamide
  • N,N-Diethyl-1-naphthamide

Comparison

(S)-2-(1-Naphthamido)-4-methylpentanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the pentanoic acid backbone. This structural difference can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

215301-32-9

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2S)-4-methyl-2-(naphthalene-1-carbonylamino)pentanoic acid

InChI

InChI=1S/C17H19NO3/c1-11(2)10-15(17(20)21)18-16(19)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,15H,10H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1

InChI Key

LMUBPGYTWCKALM-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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